molecular formula C31H25N3O5 B5178407 2-[[2-Methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]phenyl]methyl]isoindole-1,3-dione

2-[[2-Methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]phenyl]methyl]isoindole-1,3-dione

Cat. No.: B5178407
M. Wt: 519.5 g/mol
InChI Key: CSQFAVOAIKYMDI-UHFFFAOYSA-N
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Description

2-[[2-Methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]phenyl]methyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by its unique structure, which includes a quinazolinone moiety and an isoindole-1,3-dione core. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-Methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]phenyl]methyl]isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with 4-methoxyaniline to form an intermediate Schiff base, which is then cyclized to form the quinazolinone ring. This intermediate is further reacted with isoindole-1,3-dione under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2-[[2-Methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]phenyl]methyl]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include various quinazolinone and isoindole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .

Scientific Research Applications

2-[[2-Methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]phenyl]methyl]isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[2-Methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]phenyl]methyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[[2-Methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]phenyl]methyl]isoindole-1,3-dione apart from similar compounds is its unique combination of the quinazolinone and isoindole-1,3-dione moieties. This structural feature contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[[2-methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]phenyl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25N3O5/c1-38-22-14-12-21(13-15-22)34-28(32-26-10-6-5-9-25(26)31(34)37)19-11-16-27(39-2)20(17-19)18-33-29(35)23-7-3-4-8-24(23)30(33)36/h3-17,28,32H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQFAVOAIKYMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OC)CN5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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